molecular formula C8H3F2NO2 B13934034 4-Cyano-2,5-difluorobenzoic acid

4-Cyano-2,5-difluorobenzoic acid

Cat. No.: B13934034
M. Wt: 183.11 g/mol
InChI Key: XFQANRQLKMQGIV-UHFFFAOYSA-N
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Description

4-Cyano-2,5-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 It is a derivative of benzoic acid, characterized by the presence of cyano and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,5-difluorobenzoic acid typically involves the nitration, selective reduction, diazotization, and chlorination of commercially available precursors such as 4-chloro-3,5-difluorobenzonitrile . The reaction sequence is as follows:

    Nitration: The precursor is treated with concentrated nitric acid and sulfuric acid.

    Selective Reduction: The nitro group is selectively reduced.

    Diazotization: The resulting amine is diazotized using sodium nitrite.

    Chlorination: The diazonium salt is then chlorinated to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2,5-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The cyano and difluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-Cyano-2,5-difluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and difluoro groups play a crucial role in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2,4-Dichloro-3,5-difluorobenzoic acid
  • 2,5-Difluorobenzoic acid
  • 2-Chloro-4,5-difluorobenzoic acid

Comparison: 4-Cyano-2,5-difluorobenzoic acid is unique due to the presence of both cyano and difluoro groups, which impart distinct chemical properties compared to its analogs. These substituents influence its reactivity, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C8H3F2NO2

Molecular Weight

183.11 g/mol

IUPAC Name

4-cyano-2,5-difluorobenzoic acid

InChI

InChI=1S/C8H3F2NO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2H,(H,12,13)

InChI Key

XFQANRQLKMQGIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)F)C#N

Origin of Product

United States

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